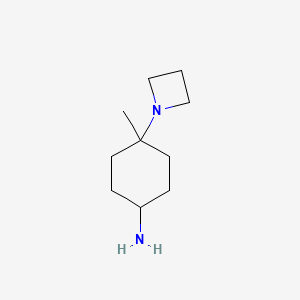

4-(Azetidin-1-yl)-4-methylcyclohexan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(Azetidin-1-yl)-4-methylcyclohexan-1-amine” appears to contain an azetidine ring, which is a four-membered heterocyclic ring with one nitrogen atom and three carbon atoms . It also contains a cyclohexane ring, which is a six-membered ring with only carbon atoms. The presence of an amine group (-NH2) is indicated by the “-amine” suffix in the name .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the azetidine ring, the cyclohexane ring, and the amine group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the azetidine ring, the cyclohexane ring, and the amine group. The azetidine ring, being a strained four-membered ring, could be expected to be reactive . The amine group could participate in various reactions such as acid-base reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors influencing these properties could include the size and shape of the molecule, the presence of polar groups, and the overall charge distribution .Aplicaciones Científicas De Investigación

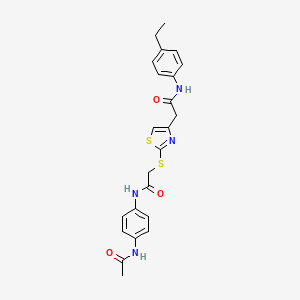

Synthesis and Antimicrobial Applications

Antimicrobial Agents : Novel azetidin-2-ones have been synthesized and evaluated for their potential as antimicrobial agents. For instance, the synthesis of azetidin-2-ones, starting from condensation reactions and proceeding through cycloadditions, has been explored to create compounds with significant antimicrobial activity (Ansari & Lal, 2009). Similarly, derivatives of azetidinones, synthesized from Schiff bases by cyclocondensation with chloroacetyl chloride, have been investigated for their antidepressant and nootropic activities, confirming the CNS-active potential of the 2-azetidinone skeleton (Thomas et al., 2016).

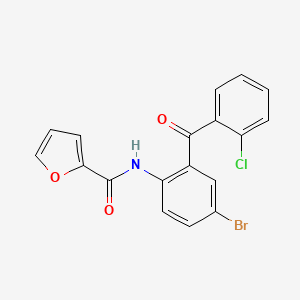

Applications in Cancer Research

Anticancer Agents : Research into azetidinones and thiazolidinones has shown promising results in anticancer applications. For instance, fluorene-based azetidinones have demonstrated significant activity against certain cancer cell lines, highlighting their potential as novel anticancer agents (Hussein et al., 2020).

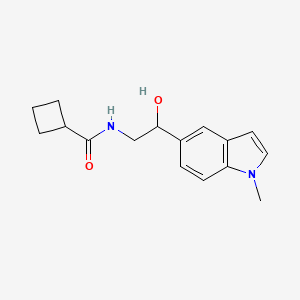

Synthetic Applications and Methodologies

Synthetic Methodologies : The versatile reactivity of azetidines, including their use in ring opening and as precursors for cyclic products such as piperidines and pyrrolidines, underscores their importance in synthetic organic chemistry. These methodologies facilitate the synthesis of a broad range of biologically active compounds, with applications extending to enzyme inhibitors and hypoglycemic agents (Singh, D’hooghe, & Kimpe, 2008).

Drug Development and Medicinal Chemistry

Selective Estrogen Receptor Degraders : The development of selective estrogen receptor degraders (SERDs) for the treatment of ER+ breast cancer illustrates the therapeutic potential of compounds derived from azetidines, showcasing the role of these structures in advancing drug discovery (Scott et al., 2020).

Advanced Materials and Polymers

Supramolecular Chemistry : The iterative synthesis of supramolecular extenders from azetidine-derived intermediates for use in polyurethane elastomers exemplifies the application of azetidin-1-yl structures in materials science, offering new avenues for the development of advanced materials with precise properties (Kuo et al., 2012).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(azetidin-1-yl)-4-methylcyclohexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-10(12-7-2-8-12)5-3-9(11)4-6-10/h9H,2-8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUINXQDNOPMTFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)N)N2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyanothiolan-3-yl)-2-[(3-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2659363.png)

![1,2-Dimethyl-1h-imidazo[4,5-c]pyridine-7-carbaldehyde](/img/structure/B2659366.png)

![1-(Diphenylmethyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea](/img/structure/B2659368.png)

![1-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-2-ol](/img/structure/B2659369.png)

![9-(4-methoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2659372.png)

![1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methoxyphenyl)methyl]piperidine-3-carboxamide](/img/structure/B2659373.png)

![12-(3-Nitrophenyl)-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11(15),13,16-hexaene](/img/structure/B2659379.png)

![8-(4-ethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2659380.png)

![Methyl 2-(3-(5-methylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2659383.png)